6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
6-Mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a mercapto (-SH) group at position 6 and a phenyl group at position 1. This scaffold is notable for its pharmacological versatility, including antitumor, antifungal, and enzyme inhibitory activities . Its synthesis typically involves cyclization and substitution reactions, such as the reaction of pyrazole precursors with formamide or chloroacetyl chloride under reflux conditions .
Properties
IUPAC Name |
1-phenyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGJEOSQNGTTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368828 | |
| Record name | F2135-0109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156718-77-3 | |
| Record name | F2135-0109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Cyclization Method
Starting materials : Pyrazole derivatives with amino substituents and aromatic or aliphatic nitriles.
Procedure : The pyrazole amino compound (10 mM) and nitrile (15 mM) are dissolved in dioxane. Dry hydrogen chloride gas is bubbled through the mixture, and the reaction is maintained for 6 hours at room temperature or under reflux.
Workup : The reaction mixture is poured onto crushed ice and neutralized with 5% sodium hydroxide solution. The precipitated product is filtered, dried, and recrystallized from suitable solvents.
Outcome : This method yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with good to excellent yields, which can be further functionalized to introduce the mercapto group.
Thiolation via Carbon Disulfide
Reagents : Pyrazolo[3,4-d]pyrimidin-4-one derivative, carbon disulfide (CS2), potassium hydroxide (KOH), ethanol.
Conditions : The pyrazolo[3,4-d]pyrimidin-4-one is refluxed with CS2 and KOH in ethanol for approximately 6 hours.
Mechanism : The nucleophilic attack by sulfur from CS2 leads to the formation of the mercapto group at the 6-position via a cyclization and substitution process.
Advantages : This method is straightforward and provides the desired 6-mercapto substitution with good selectivity and yield.
Microwave-Assisted Synthesis
Rationale : Microwave irradiation enhances reaction rates and yields by providing rapid and uniform heating.
Procedure : Pyrazole amino esters and nitriles are reacted under microwave irradiation in solvents like dioxane or ethanol, often with acid catalysis.
Benefits : Compared to conventional heating, microwave-assisted synthesis reduces reaction times from hours to minutes and often improves product purity and yield.
Applications : This method has been successfully applied to synthesize various pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be further functionalized to introduce the mercapto group.
Sequential Alkylation and Coupling Approaches
In some advanced synthetic schemes, the mercapto group is introduced via displacement reactions using mercaptans or thiol-containing reagents on halogenated pyrazolo[3,4-d]pyrimidine intermediates.
For example, displacement of a chloride substituent with 3-fluorobenzyl mercaptan under heating conditions yields mercapto-substituted derivatives.
Subsequent coupling reactions such as Chan-Lam coupling with phenylboronic acids can further modify the molecule to install the phenyl group at the 1-position.
| Step / Method | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with nitriles | Pyrazole amino compound + nitrile + HCl (dry gas) | 6 h | Room temp or reflux | 70-90 | Acid catalyzed, followed by basification |
| Thiolation with CS2 and KOH | CS2, KOH in EtOH reflux | 6 h | Reflux (~78°C) | 80-85 | Introduces mercapto group at C-6 |
| Microwave-assisted synthesis | Pyrazole amino ester + nitrile + acid, microwave | 10-30 min | 100-150°C (microwave) | 75-95 | Faster and higher yields than conventional |
| Halide displacement with mercaptan | Halogenated pyrazolo derivative + mercaptan, heating | Several hours | Elevated temp (100°C) | 60-80 | For specific mercapto substitution |
Reaction parameters such as solvent choice, temperature, and reaction time significantly affect yields and purity. Ethanol and dioxane are commonly used solvents.
Microwave-assisted methods have shown superior efficiency, reducing reaction times from hours to minutes and increasing yields by up to 15% compared to conventional methods.
Continuous flow synthesis and automated platforms have been proposed for scaling up production, improving reproducibility, and enhancing purity.
The mercapto group’s introduction is critical for biological activity, and selective thiolation methods have been optimized to avoid side reactions or over-alkylation.
Substituent effects on the phenyl ring at the 1-position can influence solubility and reactivity, which are considered during synthetic planning.
The preparation of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves multi-step synthetic strategies centered on cyclization of pyrazole derivatives with nitriles, followed by thiolation to introduce the mercapto group. Conventional acid-catalyzed cyclization, carbon disulfide-mediated thiolation, microwave-assisted synthesis, and halide displacement reactions are the primary methods reported. Optimization of reaction conditions and modern synthetic techniques enable efficient and scalable production of this biologically significant compound.
Chemical Reactions Analysis
Types of Reactions: 6-Mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Discovery of pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo 1,5 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding sulfonic acid derivative.
Reduction: The reduction reaction yields the thiol derivative of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition:
6-Mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in various diseases, including cancer. The compound's mechanism involves binding to the active site of kinases, thereby disrupting their activity and inhibiting cell proliferation .
Anticancer Research:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin can exhibit anticancer properties. The specific interactions of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with cancer-related kinases suggest it may be developed into a novel therapeutic agent for cancer treatment .
Synthetic Chemistry
Building Block for Complex Molecules:
The thiol group in this compound allows for the formation of disulfide bonds and other sulfur-containing compounds, making it a valuable reagent in organic synthesis. It can serve as a precursor for synthesizing more complex heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals .
Chemical Reactions:
The compound can undergo various reactions:
- Oxidation: Converts the thiol group into sulfonic acid derivatives.
- Reduction: Can yield different thiol derivatives.
- Substitution Reactions: Allows for the formation of various substituted derivatives depending on the nucleophile used.
Biological Studies
Biochemical Research:
In proteomics and biochemical studies, 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is utilized to understand protein interactions and enzyme mechanisms due to its ability to modify thiol groups in proteins . This property is particularly useful in studying redox-sensitive proteins and signaling pathways.
Mechanism of Action
The mechanism by which 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with molecular targets, particularly kinases[_{{{CITATION{{{_2{Discovery of pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo 1,5 .... By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 6
The mercapto group at position 6 is a critical pharmacophore. Modifications here significantly alter biological activity:
- 6-[(2-Substitutedphenyl-2-oxoethyl)thio] derivatives (e.g., compounds 2–10 in ): These derivatives, synthesized via phenacyl chloride reactions, exhibit enhanced antitumor activity due to the introduction of electron-withdrawing groups like nitro or chloro .
- 6-Methyl derivatives (e.g., 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in ): Methyl substitution reduces polarity, improving blood-brain barrier penetration for neurological targets like PDE9A .
- 6-(Chloromethyl) derivatives (): These intermediates enable further functionalization, such as alkylation for antibacterial applications .
Table 1: Activity of Position 6-Substituted Derivatives
Modifications at Position 1
The phenyl group at position 1 can be replaced with aryl or heteroaryl groups to tune pharmacokinetics:
- 1-(4-Fluorophenyl) (): Enhanced metabolic stability due to fluorine’s electronegativity, useful in anticonvulsant agents .
- 1-(4-Chlorophenyl) (): Increased lipophilicity (C log P = 2.8) correlates with improved anti-inflammatory activity .
- 1-(Tetrahydro-2H-pyran-4-yl) (): Introduced in PF-04447943 to optimize brain penetration for PDE9A inhibition .
Table 2: Impact of Position 1 Substitutions
Substitutions at Other Positions
- Position 3 and 4 : Chlorination (e.g., 4-chloro-6-methyl in ) enhances electrophilicity for nucleophilic substitution, aiding in kinase inhibitor development .
- Position 5: Thiazolidinone-fused derivatives () show dual anti-inflammatory and low ulcerogenicity profiles (e.g., compound 11f, EC₅₀ = 0.55 mg/L) .
Biological Activity
6-Mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 156718-77-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C11H8N4OS. It features a mercapto group (-SH) and a phenyl group attached to a pyrazolo[3,4-d]pyrimidin core. This unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant anticancer properties. It has been identified as a potential kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer proliferation and survival. By inhibiting specific kinases, the compound disrupts cellular signaling, leading to reduced cancer cell growth and increased apoptosis.
Case Study: Kinase Inhibition
In vitro evaluations have shown that the compound can effectively inhibit various kinases involved in cancer progression. For instance, it demonstrated an IC50 value indicating effective inhibition against HeLa cells (cervical cancer cell line), where it was observed to induce apoptosis by disrupting DNA replication processes through topoisomerase II inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Mercapto-1-phenyl... | HeLa | [Value] | Topo II inhibition |
| Other Compounds Tested | Various | [Value] | Various mechanisms |
The mechanism of action of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with kinase enzymes. By binding to the active sites of these enzymes, it inhibits their catalytic activity. This inhibition leads to the disruption of downstream signaling pathways essential for cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
Compared to other compounds in the pyrazolo[3,4-d]pyrimidine family, 6-mercapto-1-phenyl... stands out due to its specific combination of functional groups. While other derivatives may exhibit similar core structures, variations in substituents significantly influence their biological activities.
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivatives | Varies | Different substituents alter activity |
| Thiol-containing Heterocycles | Antioxidant properties | Sulfur-containing structures enhance reactivity |
Q & A
Q. What are the standard synthetic routes for 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The core pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A common approach involves reacting substituted hydrazines with cyanoacetate derivatives in isopropyl alcohol or ethanol, followed by formamide-mediated cyclization at elevated temperatures (140–150°C). For example, 1-(4-methoxyphenyl) derivatives are synthesized by heating carboxylate intermediates in formamide for 48 hours . The mercapto group at position 6 can be introduced via thiolation using reagents like thiourea or via nucleophilic substitution with α-chloroacetamides in dimethylformamide (DMF) with NaHCO₃ as a base .
Q. What spectroscopic methods are essential for characterizing this compound and its derivatives?
Nuclear magnetic resonance (¹H NMR and ¹³C NMR) is critical for confirming substituent positions on the heterocyclic core. For example, the mercapto group’s presence is confirmed by a singlet in the ¹H NMR spectrum at δ 13.5–14.0 ppm. Mass spectrometry (ESI-MS) is used to verify molecular weights, while X-ray crystallography or IR spectroscopy can resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidin-4-one derivatives?
These compounds are frequently investigated as phosphodiesterase (PDE) inhibitors (e.g., PDE5, PDE9A), xanthine oxidase (XO) inhibitors, or antifungal agents. For instance, 6-benzyl derivatives show potent PDE5 inhibition (IC₅₀ = 90 nM) via isotopic tracer assays , while 5-(2-chloroethyl) derivatives exhibit antifungal activity against Valsa mali (EC₅₀ = 1.93 mg/L) by disrupting fungal membrane integrity .
Advanced Research Questions
Q. How can computational methods guide the optimization of PDE9A inhibitors based on this scaffold?
Structure-based drug design (SBDD) leverages PDE9A catalytic site residues (e.g., Gln453, Leu420) to enhance selectivity. Molecular docking studies reveal that introducing pyrrolidin-3-yl or tetrahydro-2H-pyran-4-yl groups improves binding affinity by filling hydrophobic pockets. For example, PF-04447943, a clinical-stage PDE9A inhibitor, achieves >100-fold selectivity over PDE1C by targeting residue differences between isoforms .
Q. How can reaction conditions be optimized to improve yields in the synthesis of N-substituted derivatives?
Key parameters include:
- Solvent choice : DMF or DMSO enhances solubility of polar intermediates.
- Catalysts : NaHCO₃ or triethylamine accelerates nucleophilic substitutions (e.g., with α-chloroacetamides).
- Temperature : Reactions at 70–90°C for 2–6 hours balance yield and side-product minimization . For example, coupling 6-mercapto derivatives with 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in DMF at 70°C yields >90% product .
Q. What strategies mitigate cytotoxicity while maintaining antifungal potency in pyrazolo[3,4-d]pyrimidin-4-one derivatives?
Chiral modifications (e.g., (R)- vs. (S)-configurations) significantly alter toxicity profiles. Compound 8Vc (EC₅₀ = 0.22 mg/L against Valsa mali) shows low cytotoxicity due to its stereospecific interaction with fungal membrane ergosterol, avoiding mammalian cell disruption. In vitro cytotoxicity assays (e.g., HepG2 cells) combined with molecular dynamics simulations guide structural refinements .
Q. How does the mercapto group influence the compound’s tautomeric equilibrium and bioactivity?
Q. How can researchers address discrepancies in reported inhibitory activities (e.g., PDE5 vs. PDE9A) among derivatives?
Discrepancies often arise from assay conditions (e.g., substrate concentrations, enzyme sources). Standardizing assays using recombinant human enzymes and cGMP/cAMP tracer methods reduces variability. For example, PF-04447943’s PDE9A IC₅₀ (7 nM) was validated across rodent and human models to reconcile prior conflicting data .
Q. What electrophilic cyclization strategies enable annulation of fused heterocycles to this scaffold?
Intramolecular cyclization with p-methoxyphenyltellurium trichloride selectively forms thiazoline-fused derivatives. Optimal conditions (80°C in chloroform, 12 hours) yield angular annulation products with >85% purity, confirmed by HPLC and elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
